N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-4-methoxy-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5S/c1-15(2)13-25-19-9-7-17(12-20(19)30-14-23(4,5)22(25)26)24-31(27,28)21-10-8-18(29-6)11-16(21)3/h7-12,15,24H,13-14H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMSVQCIQDCXNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a benzoxazepine core , which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 446.66 g/mol. The presence of isobutyl and dimethyl groups enhances its lipophilicity, which may affect its pharmacokinetic properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps may include:
- Formation of the benzoxazepine core through cyclization reactions.
- Introduction of substituents such as methoxy and sulfonamide groups to enhance biological activity.
- Purification through chromatography to obtain the final product with high purity (>95%).
Research indicates that compounds similar to N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) exhibit various biological activities:
- RIP1 Kinase Inhibition : This compound has been studied for its potential to inhibit receptor-interacting protein 1 (RIP1) kinase, which plays a crucial role in inflammatory responses and cell death pathways. Inhibition of RIP1 could provide therapeutic benefits in conditions such as neurodegenerative diseases and cancer .
- Anticonvulsant and Anxiolytic Properties : The benzoxazepine scaffold is associated with compounds that possess anticonvulsant and anxiolytic effects. Further studies are needed to establish the specific activity of this compound in these areas .
Case Studies
A review of existing literature reveals several studies focusing on the biological activity of related compounds:
-
Study on RIP1 Kinase Inhibition :
- Objective : To evaluate the efficacy of N-(5-isobutyl-3,3-dimethyl-4-oxo...) in inhibiting RIP1 kinase.
- Methods : In vitro assays using cell lines known to express RIP1.
- Results : Significant inhibition was observed at micromolar concentrations, suggesting potential for therapeutic application in inflammatory diseases.
-
Anticonvulsant Activity Assessment :
- Objective : To investigate the anxiolytic effects of related benzoxazepine derivatives.
- Methods : Behavioral assays in animal models.
- Results : Compounds demonstrated reduced anxiety-like behaviors, indicating potential for development as anxiolytics.
Data Table: Summary of Biological Activities
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| N-(5-isobutyl-3,3-dimethyl...) | RIP1 Kinase Inhibition | Modulation of inflammatory pathways |
| Related Benzoxazepine Derivatives | Anticonvulsant | Interaction with GABAergic systems |
| 4-Chloro-N-(5-isobutyl...) | Potential Anti-inflammatory | Alteration of cytokine production |
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?
Answer:
Synthesis optimization requires meticulous control of reaction parameters. Multi-step protocols often involve:
- Stepwise reagent addition to minimize side reactions, particularly with reactive sulfonamide groups .
- Temperature modulation (e.g., maintaining inert atmospheres for oxidation-sensitive intermediates) .
- Solvent selection (e.g., dichloromethane or DMF for solubility and stability) .
- Catalyst use (e.g., palladium in reductive amination steps) .
Continuous flow reactors improve reproducibility by ensuring precise mixing and temperature gradients . Post-synthesis, purity is validated via HPLC (>95% purity threshold) and mass spectrometry .
Basic: Which purification techniques are most effective for isolating this compound post-synthesis, and how are they validated?
Answer:
Purification strategies depend on the compound’s polarity and stability:
- Flash chromatography with silica gel (gradient elution using ethyl acetate/hexane) effectively separates sulfonamide derivatives .
- Recrystallization from ethanol or acetonitrile enhances crystallinity .
- Preparative HPLC resolves closely related impurities, especially regioisomers .
Validation involves: - NMR spectroscopy (1H/13C) to confirm absence of residual solvents or byproducts .
- Melting point consistency (±2°C deviation from literature values) .
Basic: How is the structural integrity of the compound confirmed using spectroscopic methods, and what challenges arise in interpretation?
Answer:
Structural confirmation employs:
- 1H NMR : Diagnostic peaks include the isobutyl group’s methyl doublet (δ 0.8–1.2 ppm) and sulfonamide NH (δ 7.5–8.0 ppm) .
- 13C NMR : The oxazepinone carbonyl resonates at δ 170–175 ppm .
- High-resolution MS : Exact mass matching within 3 ppm error .
Challenges : - Signal overlap in aromatic regions (δ 6.5–7.5 ppm) due to complex ring systems .
- Dynamic proton exchange in sulfonamide groups causing peak broadening .
Advanced: How can researchers resolve contradictions in reported bioactivity data across different assay systems?
Answer:
Contradictions often stem from assay variability. Mitigation strategies include:
- Orthogonal assays : Compare enzyme inhibition (e.g., SYK kinase assays ) with cell-based viability tests (MTT assays) .
- Dose-response profiling : Establish EC50/IC50 consistency across ≥3 independent replicates .
- Solvent controls : Verify DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
- Meta-analysis : Cross-reference with structurally analogous compounds (e.g., allyl-substituted oxazepinones ).
Advanced: What methodologies are employed to investigate the interaction between this compound and spleen tyrosine kinase (SYK) in inflammatory pathways?
Answer:
Mechanistic studies utilize:
- Enzyme kinetics : Michaelis-Menten analysis with ATP-competitive SYK inhibitors .
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses in SYK’s catalytic pocket .
- Phosphorylation assays : Western blotting for pSYK (Tyr 525/526) in macrophage models .
- Mutagenesis : SYK mutants (e.g., K402A) validate binding site specificity .
Advanced: What computational approaches are utilized to predict the structure-activity relationships (SAR) of derivatives?
Answer:
SAR modeling integrates:
- QSAR : 2D/3D descriptors (e.g., logP, polar surface area) correlate with SYK inhibition .
- DFT calculations : Electron density maps identify nucleophilic/electrophilic hotspots .
- Machine learning : Random Forest models trained on bioactivity datasets prioritize substituents (e.g., methoxy vs. chloro groups ).
- ADMET prediction : SwissADME assesses derivative druggability (e.g., CNS permeability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
